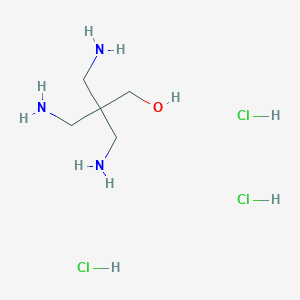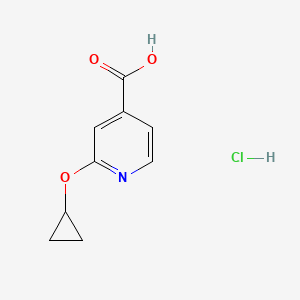![molecular formula C20H20N4O6 B2738853 methyl 4-(2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate CAS No. 1005304-53-9](/img/structure/B2738853.png)
methyl 4-(2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate is a compound featuring a pyrido[2,3-d]pyrimidine core. Its intricate structure hints at possible multifaceted applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
This compound's synthesis can involve a multi-step process:
Formation of the 5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidine intermediate through a cyclization reaction.
The acylation reaction to introduce the acetamido group.
The esterification step to form the final methyl 4-(2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate compound.
Industrial Production Methods
Industrial synthesis may utilize automated continuous flow reactors for efficiency, ensuring precise control over temperature, solvent flow, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation, affecting the pyrimidine ring.
Reduction: : Reduction may target the pyrido ring or the benzoate ester group.
Substitution: : Substitutions can occur at the acetamido or ethoxy groups.
Common Reagents and Conditions
Oxidation: : Utilizes reagents such as potassium permanganate in acidic conditions.
Reduction: : Involves hydrogen gas with palladium on carbon (Pd/C) catalyst under mild conditions.
Substitution: : Employs reagents like sodium hydroxide or strong acids to drive the reaction.
Major Products
Oxidized derivatives altering the compound’s ring systems.
Reduced forms with hydrogenated ring structures.
Substituted variants depending on the reactive site targeted.
Aplicaciones Científicas De Investigación
This compound shows promise in various domains:
Chemistry: : It acts as a building block for more complex molecules.
Medicine: : Investigated for its potential therapeutic properties, possibly targeting specific pathways in diseases.
Industry: : Utilized in the development of specialty chemicals and advanced materials.
Mecanismo De Acción
The compound’s effects are likely mediated through interactions with specific molecular targets:
Enzyme Inhibition: : Its structure suggests it can fit into active sites, blocking substrate access.
Pathway Modulation: : It may interfere with signal transduction pathways by binding to key regulatory proteins.
Comparación Con Compuestos Similares
Unique Features
Distinct pyrido[2,3-d]pyrimidine core differentiating it from simpler pyrimidine or pyridine compounds.
The specific arrangement of functional groups influencing its reactivity and interaction with biological targets.
List of Similar Compounds
Pyrido[2,3-d]pyrimidin-4(3H)-ones.
2,4-Dioxo-1,2-dihydropyrimidine derivatives.
Ethoxy-functionalized pyrimidines and pyridines.
This should give you a comprehensive overview of the compound. Anything else on your mind?
Propiedades
IUPAC Name |
methyl 4-[[2-(5-ethoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O6/c1-4-30-14-9-10-21-17-16(14)18(26)24(20(28)23(17)2)11-15(25)22-13-7-5-12(6-8-13)19(27)29-3/h5-10H,4,11H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWEKEVMJVFXQCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC(=O)NC3=CC=C(C=C3)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2738777.png)
![2-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)piperidin-3-yl]methoxy}-5-methylpyrimidine](/img/structure/B2738778.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide](/img/structure/B2738785.png)
![3-fluoro-4-methoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide](/img/structure/B2738786.png)

![[4-(2,4-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid](/img/structure/B2738790.png)
![Tert-butyl 6-[(2-chloroacetyl)amino]-1,4-oxazepane-4-carboxylate](/img/structure/B2738791.png)
![N-[3-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)phenyl]acetamide](/img/structure/B2738792.png)
